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Compound of Interest

Compound Name: Thiomorpholine-3-carboxamide

Cat. No.: B025580

This technical guide provides a comprehensive review of the existing literature on
thiomorpholine-3-carboxamide and its analogous compounds. It is intended for researchers,
scientists, and professionals in the field of drug development. This document summarizes the
synthesis, chemical properties, and biological activities of this class of compounds, presenting
gquantitative data in structured tables, detailing experimental protocols, and visualizing relevant
biological pathways.

Chemical and Physical Properties

Thiomorpholine-3-carboxamide is a derivative of the thiomorpholine heterocyclic ring system.
The core structure consists of a saturated six-membered ring containing a sulfur and a nitrogen
atom at positions 1 and 4, respectively, with a carboxamide group at the 3-position. The

presence of the sulfur atom distinguishes it from its morpholine counterpart and imparts unique
physicochemical properties that can influence its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of Thiomorpholine-3-carboxamide
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Property Value Source

Molecular Formula C5H10N20S PubChem CID: 568316
Molecular Weight 146.21 g/mol PubChem CID: 568316
IUPAC Name thiomorpholine-3-carboxamide ~ PubChem CID: 568316
SMILES C1CSCC(N1)C(=O)N PubChem CID: 568316

Synthesis of Thiomorpholine Derivatives

The synthesis of the thiomorpholine scaffold can be achieved through various routes. A
common approach involves the cyclization of a bifunctional precursor containing both a thiol
and an amino group with a suitable electrophile. While a specific, detailed protocol for the direct
synthesis of thiomorpholine-3-carboxamide is not readily available in the reviewed literature,
a general methodology can be adapted from the synthesis of related thiomorpholine-3-
carboxylic acid derivatives.

Experimental Protocol: General Synthesis of
Thiomorpholine-3-carboxylic Acid Scaffold

This protocol is adapted from polymer-supported synthesis methods, which offer advantages in
purification and automation.

Materials:

e Fmoc-Cys(Trt)-OH (Fmoc-S-trityl-L-cysteine)
e Wang resin

e N,N'-Diisopropylcarbodiimide (DIC)

o Hydroxybenzotriazole (HOB)

 Piperidine in DMF (20%)

e Asuitable a-halo-ketone (e.g., 2-bromoacetophenone)
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Trifluoroacetic acid (TFA)

Triethylsilane (TES)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Procedure:

Resin Loading: Swell Wang resin in DMF. Dissolve Fmoc-Cys(Trt)-OH, DIC, and HOBt in
DMF and add to the resin. Shake at room temperature for 4 hours. Wash the resin with DMF,
DCM, and methanol and dry under vacuum.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the
Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

Sulfonylation/Acylation: React the free amine on the resin with a suitable sulfonyl chloride or
acyl chloride in the presence of a base (e.g., diisopropylethylamine) in DMF.

Alkylation: Alkylate the sulfonamide or amide with an a-halo-ketone in the presence of a
base.

Cyclization and Cleavage: Treat the resin with a cleavage cocktail of TFA and TES in DCM.
The TFA mediates the cyclization to form the thiomorpholine ring and cleaves the product
from the resin.

Purification: Concentrate the cleavage solution and purify the resulting thiomorpholine-3-
carboxylic acid derivative by preparative HPLC.

To obtain the desired thiomorpholine-3-carboxamide, the carboxylic acid would need to be

activated (e.g., using a coupling agent like HATU or HOBt/EDC) and then reacted with

ammonia or a primary/secondary amine.

Biological Activities and Quantitative Data

Derivatives of thiomorpholine have demonstrated a wide range of biological activities, including

antioxidant, cytotoxic, and enzyme inhibitory effects. The following tables summarize the
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available quantitative data from the literature.

Table 2: Antioxidant and Cytotoxic Activities of N-azole Substituted Thiomorpholine

Derivatives[1]
Radical . .
) Cytotoxic Cytotoxic
. Scavenging .. L
Compound Substituent . Activity (A549 Activity (HeLa
Activity (IC50,
cells, IC50, uM) cells, IC50, pM)
HM)
Methyl
substituted
9b oxazolyl > Ascorbic Acid - -
thiomorpholine
dioxide
Chloro
substituted
10c _ - 10.1 30.0
thiazolyl

thiomorpholine

Table 3: Dipeptidyl Peptidase IV (DPP-1V) Inhibitory Activity of Thiomorpholine-Bearing

Compounds|2]
In Vitro DPP-IV Inhibition
Compound R Group
(IC50, pmoliL)
16a - 6.93
16b - 6.29
16¢c - 3.40

Table 4: Hypolipidemic Activity of a Thiomorpholine Derivative[2]
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% Reduction in Triton WR-

Compound Parameter 1339-induced
hyperlipidemic rats

15 Plasma Triglyceride 80%
15 Total Cholesterol 78%
15 LDL 76%

Table 5: Antimycobacterial Activity of Thiomorpholine-Coupled Dihydroquinolines[2]

MIC against M.
Compound Substituent tuberculosis H37Rv
(ng/mL)
26a Morpholine analog <125
26b Thiomorpholine analog >12.5

Bioactivation and Mechanism of Action

L-thiomorpholine-3-carboxylic acid, a close analog of the title compound, is known to be a
cyclized analog of S-(2-chloroethyl)-L-cysteine, which exhibits cytotoxicity and nephrotoxicity.[3]
The bioactivation of L-thiomorpholine-3-carboxylic acid is mediated by L-amino acid oxidase
(LAAO).[3] This enzyme catalyzes the oxidative deamination of the L-amino acid, leading to the
formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[3]
This intermediate is believed to be responsible for the observed cytotoxicity.

Experimental Protocol: L-Amino Acid Oxidase (LAAO)
Activity Assay

This protocol is a general method for determining LAAO activity and can be adapted to study
the bioactivation of thiomorpholine-3-carboxamide.

Materials:

e L-amino acid oxidase enzyme
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Substrate (e.g., L-thiomorpholine-3-carboxamide)

Peroxidase (e.g., Horseradish Peroxidase)

Chromogenic substrate for peroxidase (e.g., o-dianisidine)

Phosphate buffer (pH 7.2)

Spectrophotometer
Procedure:

e Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, the
thiomorpholine-3-carboxamide substrate, and the chromogenic peroxidase substrate.

e Enzyme Addition: Initiate the reaction by adding a known amount of L-amino acid oxidase to
the reaction mixture.

 Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

e Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate
wavelength for the oxidized chromogenic substrate over time. The rate of color development
is proportional to the LAAO activity.

o Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and
the molar extinction coefficient of the oxidized chromogen.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving thiomorpholine-3-carboxamide are not
well-documented, the known biological activities of its derivatives suggest potential interactions
with various cellular pathways. For instance, the DPP-1V inhibitory activity of some derivatives
points to a role in glucose homeostasis and incretin signaling. The antioxidant properties
suggest an interaction with cellular redox signaling pathways, while the cytotoxic effects imply
interference with cell survival and proliferation pathways.

Below is a representative diagram illustrating a potential mechanism of action for a
thiomorpholine derivative as a DPP-IV inhibitor.
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Caption: DPP-IV inhibition by a thiomorpholine derivative.

The following diagram illustrates the experimental workflow for assessing the antioxidant

activity of a thiomorpholine derivative.
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Caption: Workflow for antioxidant activity assessment.

Conclusion
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Thiomorpholine-3-carboxamide and its derivatives represent a class of heterocyclic
compounds with significant potential in drug discovery. The literature highlights their diverse
biological activities, including antioxidant, cytotoxic, and enzyme inhibitory effects. While
guantitative data for the parent compound, thiomorpholine-3-carboxamide, is limited, its
derivatives have shown promising activity against various biological targets. Further research is
warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and
specific mechanisms of action of this compound class. The synthetic methodologies and assay
protocols outlined in this guide provide a foundation for future investigations into the
therapeutic potential of thiomorpholine-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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